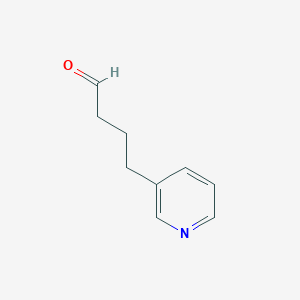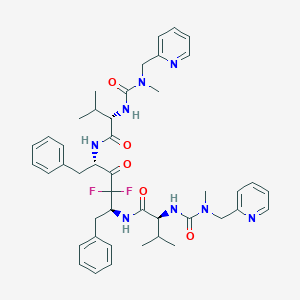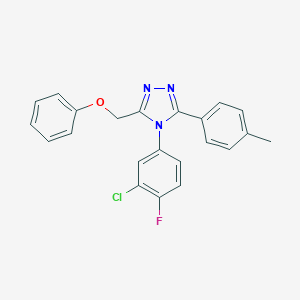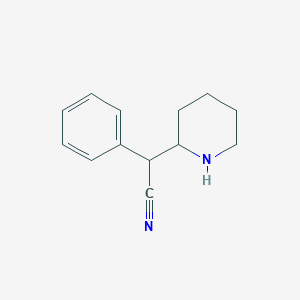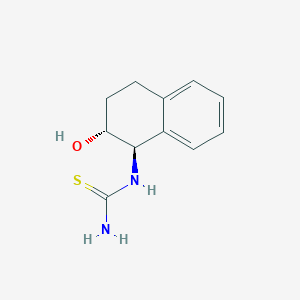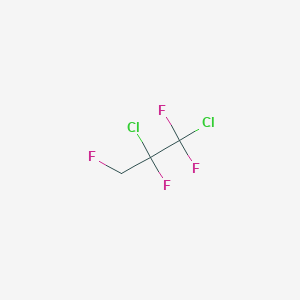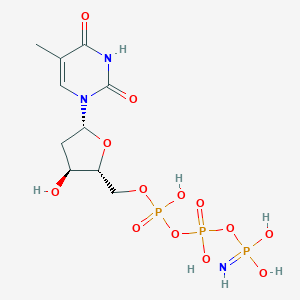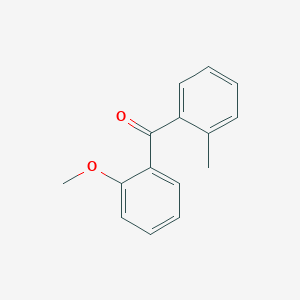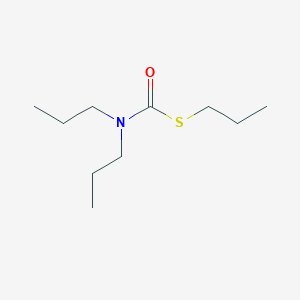
Vernolat
描述
Vernolat is a synthetic compound that has been developed to improve the efficiency of laboratory experiments. It is a novel, patented, synthetic compound with a unique mechanism of action that has been demonstrated to be effective in a variety of laboratory settings. This compound has been shown to be an effective tool to increase the accuracy and speed of laboratory experiments, and its use has been increasing in recent years.
科学研究应用
太空研究和大气研究
Vernolat,在Vernov任务的背景下,对太空研究起着重要作用,特别是在研究磁层相对论电子沉降及其对上层大气的潜在影响方面。 Vernov任务的RELEC(相对论电子)仪器复杂装置安装在Vernov航天器上,重点进行各种实验,包括:
- 观测近地空间中高能电子和质子通量以及电磁波场强度的变化。
- 利用光学成像能力研究UV、X和γ射线中的瞬态大气事件。
- 研究电子通量的偏角分布,并监测不同近地空间区域的带电和中性背景粒子 (Panasyuk et al., 2016)。
癌症研究
在癌症研究领域,从锈毛菊(Vernonia zeylanica)中分离出的vernolactone已被发现在人类胚胎癌细胞(NTERA-2,一种癌干细胞模型)中表现出显著的抗增殖、凋亡、自噬和抗氧化效应。 Vernolactone诱导凋亡和自噬,减少NTERA-2细胞迁移,并显示出一些抗氧化特性,突显其作为治疗剂的潜力 (Abeysinghe et al., 2019)。
生物化学和植物生物技术
Vernonia DGATs(二酰基甘油酰基转移酶)在生物化学和植物生物技术中起着重要作用。它们在植物油中累积类似vernolic酸的环氧脂肪酸中发挥关键作用。研究表明,SlEPX和VgDGAT1或VgDGAT2的共表达增加了植物中vernolic酸的积累,使其成为可再生化学原料基因工程的重要焦点 (Li et al., 2010)。
制药研究
在制药研究中,从苦叶菊(Vernonia amygdalina)中提取的倍半萜内酯,如vernolide,已显示出在调节与慢性炎症状况有关的巯基捕获敏感转录因子方面的潜力。 Vernolide特异性抑制STAT3和NF-κB,表现出对某些癌细胞系的细胞静止活性 (Sinisi et al., 2015)。
安全和危害
Vernolat is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 2 according to the safety information provided . It has been shown to inhibit aldehyde dehydrogenase (ALDH) in vivo and is genotoxic, causing chromosomal changes such as chromatid exchanges and chromosomal aberrations in vitro .
作用机制
Target of Action
Vernolat, also known as S-Propyl dipropylthiocarbamate, is a thiocarbamate compound . It is primarily used as a selective soil-incorporated herbicide, and it is toxic to germinating broadleaf and grassy weeds . The primary targets of this compound are these germinating weeds.
Mode of Action
As a thiocarbamate herbicide, it is likely that this compound inhibits the process of lipid synthesis in the target weeds, preventing their growth .
Result of Action
The primary result of this compound’s action is the death of the target weeds. By inhibiting lipid synthesis, this compound prevents the normal growth and development of these weeds, leading to their death .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, this compound is adsorbed into dry soil but can be removed by leaching . Microbial breakdown is the main mechanism by which this compound is lost from soils . Therefore, the presence of microbes in the soil and the soil’s moisture content can significantly influence the action and efficacy of this compound.
生化分析
Biochemical Properties
Vernolat interacts with various biomolecules in its role as a pesticide. It has been shown to inhibit aldehyde dehydrogenase (ALDH) in vivo . ALDH is a group of enzymes that play a crucial role in alcohol metabolism by converting acetaldehyde, a toxic compound, into a non-toxic substance called acetate . By inhibiting ALDH, this compound can disrupt normal biochemical reactions in the target organisms .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It is genotoxic, causing chromosomal changes such as chromatid exchanges and chromosomal aberrations in vitro . This means that this compound can influence cell function by affecting the genetic material within the cell, potentially leading to mutations and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As mentioned earlier, this compound inhibits the enzyme ALDH . This inhibition can lead to an accumulation of acetaldehyde in the cell, which can cause damage to the DNA and proteins, leading to cell death .
Metabolic Pathways
This compound is involved in the metabolic pathway of alcohol metabolism through its inhibition of the enzyme ALDH
属性
IUPAC Name |
S-propyl N,N-dipropylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGPJPKMAEJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024376 | |
| Record name | Vernolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a sweet mild odor of garlic; Technical product is clear yellow liquid; [HSDB] Clear liquid; [MSDSonline] | |
| Record name | Vernolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
149-150 °C at 30 mm Hg | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
252 °F 0C /TECHNICAL/ | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with common organic solvents, e.g. xylene, methyl isobutyl ketone, kerosene, acetone, ethanol, In water, 90 mg/L at 25 °C | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.952 at 20 °C/20 °C | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 1.04X10-2 mm Hg at 25 °C | |
| Record name | Vernolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/It was/... reported that five thiocarbamate herbicides (EPTC, molinate, butylate, vernolate and ethiolate) inhibited rat liver low Km aldehyde dehydrogenase (ALDH2), probably via their sulfoxides. The authors speculated on the basis of the ALDH2 inhibition, that workers exposed to ethanol after the use of the above pesticides may exhibit a reaction like that experienced by individuals treated with disulfiram, which is used in alcohol aversion therapy., ...The formation of S-methyl esters of thiocarbamates /was studied/ as a bioactivation mechanism in mice for thiocarbamates. After ip injection of EPTC, molinate, butylate, vernolate, pebulate, diallate, triallate, liver extracts contained the S-methyl derivatives of the respective parents. Additionally, when the dosing was conducted with the glutathione (GSH) conjugate of molinate, the liver extract contained methyl molinate ester. Thus, methylation appears to be a way to reactivate molecules such as the GSH-conjugates of thiocarbamates. The methylated thiocarbamate can be released again into circulation as a molecule that can undergo additional reactions such as sulfoxidation., Preexposure to vernolate resulted in reduced (14)CO2 production /in germinating seeds/. ...Suggests that inhibition of enzyme synthesis may be primary site of action of thiocarbamate... in germinating seeds. | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS RN |
1929-77-7 | |
| Record name | S-Propyl dipropylthiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernolate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-propyl dipropylthiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERNOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E78ZFF4KQ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERNOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Vernolate as an herbicide?
A1: While the precise mechanism of action remains unclear, studies suggest that Vernolate primarily targets weed seedlings, inhibiting their growth and development. Research indicates that Vernolate effectively reduces the production of leaf wax, a protective layer crucial for retaining moisture and preventing desiccation in plants [, ]. This disruption of leaf wax production likely contributes to the herbicidal activity of Vernolate.
Q2: How does the application of Vernolate affect crop yield in the presence of weeds?
A2: Research highlights that delaying weed control in crops like peanuts can significantly impact yield []. Uncontrolled weed growth leads to lower overall yields and fewer pods per plant. Vernolate, when applied as a pre-emergent herbicide, effectively controls weed populations, thereby protecting crops from yield loss. In peanuts, it is particularly effective against nutgrass when combined with pre-plant incorporated Alachlor [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



